molecular formula C5H11NO B1267065 (1R,2S)-2-aminocyclopentanol CAS No. 57070-95-8

(1R,2S)-2-aminocyclopentanol

Cat. No. B1267065
CAS RN: 57070-95-8
M. Wt: 101.15 g/mol
InChI Key: JFFOUICIRBXFRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “(1R,2S)-2-aminocyclopentanol” involves complex chemical reactions, often starting from simpler amino acids or cyclopentane derivatives. For example, Bergmeier et al. (1993) developed a method for the chirospecific synthesis of a related compound, (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, which is a key precursor for some carbocyclic nucleosides, highlighting the intricate steps involved in synthesizing structurally similar compounds (Bergmeier, Cobas, & Rapoport, 1993).

Molecular Structure Analysis

The molecular structure of cyclopentanol derivatives, including “(1R,2S)-2-aminocyclopentanol,” is characterized by the presence of strong intramolecular hydrogen bonds and a cis-fused [4.2.0]octane structural unit. This configuration confers high rigidity on the molecules, both in solution and in the gas phase, as observed in the structural study by Izquierdo et al. (2005), who focused on derivatives of 2-aminocyclobutane-1-carboxylic acid (Izquierdo et al., 2005).

Chemical Reactions and Properties

Cyclopentanol derivatives undergo various chemical reactions that highlight their reactivity and potential for further chemical manipulation. For instance, the synthesis of cyclopentanedicarboxylic amino acids demonstrates the ability of these compounds to form through reactions such as Dieckmann cyclization, showcasing their chemical versatility (Caputo et al., 2006).

Physical Properties Analysis

The physical properties of “(1R,2S)-2-aminocyclopentanol” and related compounds are crucial for understanding their behavior and potential applications. These properties, such as solubility, melting point, and specific rotation, are determined by the compound’s molecular structure and stereochemistry, as seen in the studies of cyclopentanol derivatives (Lou et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and ability to undergo specific transformations, are integral to the compound’s applications in synthesis and industry. The stereocontrolled synthesis and the presence of amino and hydroxyl groups in these compounds contribute to their chemical behavior and reactivity (Chang et al., 1994).

Scientific Research Applications

  • AR-15512 (formerly known as AVX-012 and WS-12)

    • Application Summary : AR-15512 is a TRPM8 receptor agonist currently in phase 2b clinical trials for the treatment of dry eye . This bioactive compound with menthol-like cooling activity has three stereogenic centers .
    • Methods of Application : The route of synthesis of AR-15512 has been reported, revealing that epimerization processes at the C-1 can occur at specific stages of the synthesis . In order to confirm that the desired configuration of AR-15512 does not change throughout the process and to discard the presence of the enantiomer in the final product due to possible contamination of the initial starting material, both the enantiomer of AR-15512 and the diastereomer at the C-1 were synthesized and fully characterized .
    • Results or Outcomes : The final structure and absolute configuration, (1R,2S,5R), have been previously solved by cryo-electron microscopy .
  • (1R,2S)-(+)-cis-1-Amino-2-indanol

    • Application Summary : This compound is used in the synthesis of various organic compounds .
  • Enzymatic Menthol Production
    • Application Summary : A one-pot biosynthesis of (1R,2S,5R)-( )-menthol and (1S,2S,5R)-(+)-neomenthol from pulegone has been developed . This process uses recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase (NtDBR from Nicotiana tabacum) and two menthone dehydrogenases (MMR and MNMR from Mentha piperita) .
    • Methods of Application : The biosynthesis involves the use of engineered Escherichia coli extracts. The modular engineering strategy allows each step to be optimized to improve the final production level .
    • Results or Outcomes : Moderate to highly pure menthol (79.1%) and neomenthol (89.9%) were obtained when E. coli strains coexpressed NtDBR with only MMR or MNMR, respectively .
  • R/S Nomenclature
    • Application Summary : The R/S nomenclature is used to unambiguously assign the handedness of molecules . This method was originated by three chemists: R.S. Cahn, C. Ingold, and V. Prelog and is also often called the Cahn-Ingold-Prelog rules .
    • Methods of Application : There are two ways of experimentally determining the absolute configuration of an enantiomer: X-ray diffraction analysis and chemical correlation with a molecule whose structure has already been determined via X-ray diffraction .
    • Results or Outcomes : The sign of optical rotation, although different for the two enantiomers of a chiral molecule, at the same temperature, cannot be used to establish the absolute configuration of an enantiomer; this is because the sign of optical rotation for a particular enantiomer may change when the temperature changes .

Future Directions

The future directions for the study of “(1R,2S)-2-aminocyclopentanol” could involve further exploration of its synthesis, mechanism of action, and potential applications. For example, redox cofactor engineering could be a promising approach for optimizing the synthesis of this and similar compounds .

properties

IUPAC Name

(1R,2S)-2-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFOUICIRBXFRC-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-aminocyclopentanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J González-Sabín, N Ríos-Lombardía, V Gotor… - Tetrahedron …, 2013 - Elsevier
Chemoenzymatic syntheses of both enantiomers of cis- and trans-2-aminocyclopentanol as well as cis- and trans-2-aminocyclohexanol, which are valuable building blocks for a …
Number of citations: 11 www.sciencedirect.com
GJ Jog - 2005 - search.proquest.com
Quorum sensing (QS) regulates production of virulence factors and maturation of biofilm in many bacteria, including Pseudomonas aeruginosa. The QS cascade is activated by the …
Number of citations: 2 search.proquest.com

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